molecular formula C22H26N2O2 B1219828 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid CAS No. 87627-28-9

3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid

Cat. No. B1219828
CAS RN: 87627-28-9
M. Wt: 350.5 g/mol
InChI Key: CVVKIXNPXDBREE-UHFFFAOYSA-N
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Scientific Research Applications

CGS 12970 has been extensively studied for its applications in various fields:

Preparation Methods

The synthetic routes and reaction conditions for CGS 12970 are not widely detailed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve its potent inhibitory effects . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Mechanism of Action

CGS 12970 exerts its effects by selectively inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane B2 from prostaglandin H2. This inhibition prevents the formation of thromboxane B2, thereby reducing platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include thromboxane synthetase and its substrate, prostaglandin H2 .

Comparison with Similar Compounds

CGS 12970 is unique in its high selectivity for thromboxane synthetase compared to other similar compounds. Some similar compounds include:

CGS 12970 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .

properties

IUPAC Name

8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVKIXNPXDBREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236537
Record name 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87627-28-9
Record name 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087627289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-12970
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV947F7UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(7-Carboxyhept-6-enyl)-2-(3-pyridyl)-3-methylindole (10 mg) is dissolved in 1 ml of absolute ethanol with a catalytic amount of 10% palladium on charcoal and hydrogenated at 1 atmosphere pressure. After 3.5 hours, the catalyst is removed by filtration and washed with a few milliliters of ethanol. The combined filtrates are concentrated in vacuo to yield a colorless oil which crystallizes to give 1-(7-carboxyheptyl)-3-methyl-2-(3-pyridyl)indole of Example 1 (crude product has m.p. 110°-113°).
Name
1-(7-Carboxyhept-6-enyl)-2-(3-pyridyl)-3-methylindole
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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